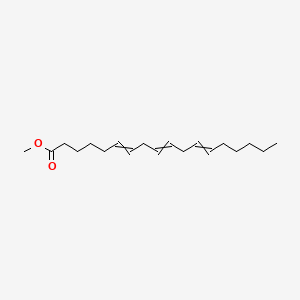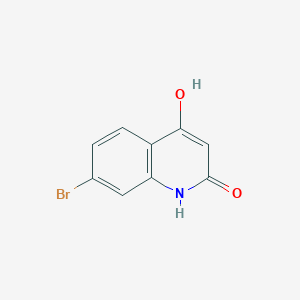![molecular formula C37H42N2O4 B12454702 methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)
methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of cyclization reactions involving appropriate aromatic amines and aldehydes.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the hexanoyl group: This can be done through an acylation reaction using hexanoyl chloride and a base.
Esterification to form the benzoate: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its dibenzo[b,e][1,4]diazepine core.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
作用機序
The mechanism of action of methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets in biological systems. The dibenzo[b,e][1,4]diazepine core can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific biological context and require further research.
類似化合物との比較
Similar Compounds
- Methyl 4-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
- Bis(2,4-di-tert-butylphenyl)phosphate
Uniqueness
Methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of a dibenzo[b,e][1,4]diazepine core with a tert-butylphenyl group and a hexanoyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C37H42N2O4 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC名 |
methyl 4-[9-(4-tert-butylphenyl)-5-hexanoyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C37H42N2O4/c1-6-7-8-13-33(41)39-31-12-10-9-11-29(31)38-30-22-27(24-18-20-28(21-19-24)37(2,3)4)23-32(40)34(30)35(39)25-14-16-26(17-15-25)36(42)43-5/h9-12,14-21,27,35,38H,6-8,13,22-23H2,1-5H3 |
InChIキー |
IMQXVDFAEYSWIE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)

![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)

![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12454697.png)
